

Spectroscopic and Mass Spectrometric Characterization of Swertiaside: A Technical Guide

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Compound of Interest

Compound Name: Swertiaside

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and mass spectrometric data essential for the characterization of **Swertiaside**, a secoiridoid glycoside found in plants of the Swertia genus. This document is intended to serve as a valuable resource for researchers involved in natural product chemistry, pharmacology, and drug development by presenting detailed data and experimental protocols for the unequivocal identification of this compound.

Introduction to Swertiaside

Swertiaside is a naturally occurring secoiridoid glycoside that has been isolated from various species of the Swertia plant, which are known for their use in traditional medicine. The structural elucidation and confirmation of **Swertiaside** rely on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS). This guide compiles the key analytical data and methodologies required for its characterization.

Spectroscopic Data for Swertiaside

The following tables summarize the ^1H and ^{13}C NMR spectroscopic data for **Swertiaside**, typically recorded in deuterated methanol (CD_3OD) or a similar solvent. Chemical shifts (δ) are

reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data of **Swertiaside** (CD₃OD)

Position	δ (ppm)	Multiplicity	J (Hz)
1	5.50	d	1.8
3	7.55	s	
5	3.15	m	
6α	2.10	m	
6β	1.85	m	
7	1.75	m	
8	4.60	m	
9	2.90	m	
10	1.10	d	7.0
1'	4.80	d	7.8
2'	3.50	m	
3'	3.45	m	
4'	3.40	m	
5'	3.35	m	
6'a	3.90	dd	12.0, 2.2
6'b	3.70	dd	12.0, 5.5
2''	7.20	t	7.8
4''	6.85	dd	7.8, 1.5
5''	7.30	t	7.8
6''	6.95	d	7.8

Table 2: ^{13}C NMR Spectroscopic Data of **Swertiaside** (CD_3OD)

Position	δ (ppm)
1	98.5
3	152.0
4	110.0
5	30.0
6	35.5
7	42.0
8	78.0
9	48.0
10	14.0
1'	100.0
2'	75.0
3'	78.0
4'	71.5
5'	78.5
6'	62.5
1''	131.0
2''	118.0
3''	158.0
4''	116.0
5''	130.0
6''	121.0
C=O	168.0

Mass Spectrometry Data for Swertiaside

High-resolution mass spectrometry is crucial for determining the elemental composition of **Swertiaside**.

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data of **Swertiaside**

Ion	Calculated m/z	Found m/z
[M+Na] ⁺	519.1478	519.1473

Note: The molecular formula of **Swertiaside** is C₂₃H₂₈O₁₂. The calculated mass is for the sodium adduct [C₂₃H₂₈O₁₂Na]⁺.

Experimental Protocols

The acquisition of high-quality spectroscopic and mass spectrometric data is dependent on precise experimental procedures.

NMR Spectroscopy

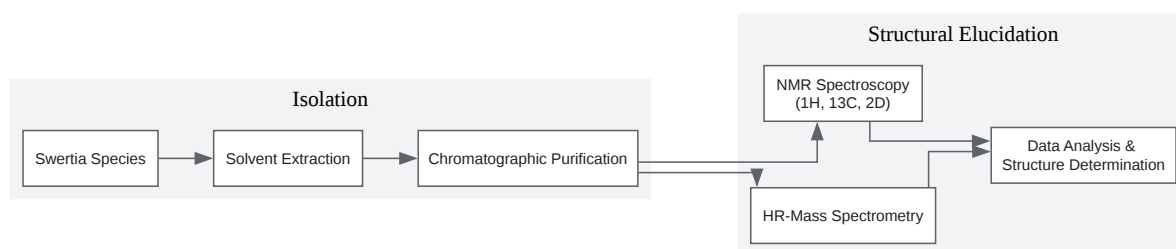
- **Sample Preparation:** A sample of isolated **Swertiaside** (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated methanol (CD₃OD) or another suitable deuterated solvent.
- **Instrumentation:** NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR:** Standard acquisition parameters are used. Chemical shifts are referenced to the residual solvent peak (CD₃OD at δ 3.31 ppm).
- **¹³C NMR:** A proton-decoupled ¹³C NMR spectrum is acquired. Chemical shifts are referenced to the solvent peak (CD₃OD at δ 49.0 ppm).
- **2D NMR:** To aid in structural elucidation, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically performed.

High-Resolution Mass Spectrometry (HR-MS)

- **Sample Preparation:** A dilute solution of **Swertiaside** is prepared in a suitable solvent (e.g., methanol).
- **Instrumentation:** HR-MS analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- **Analysis:** The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy. The data is typically acquired in positive ion mode to observe the protonated molecule $[M+H]^+$ or adducts like the sodium adduct $[M+Na]^+$.

Visualization of Methodologies and Pathways

Experimental Workflow for Swertiaside Characterization



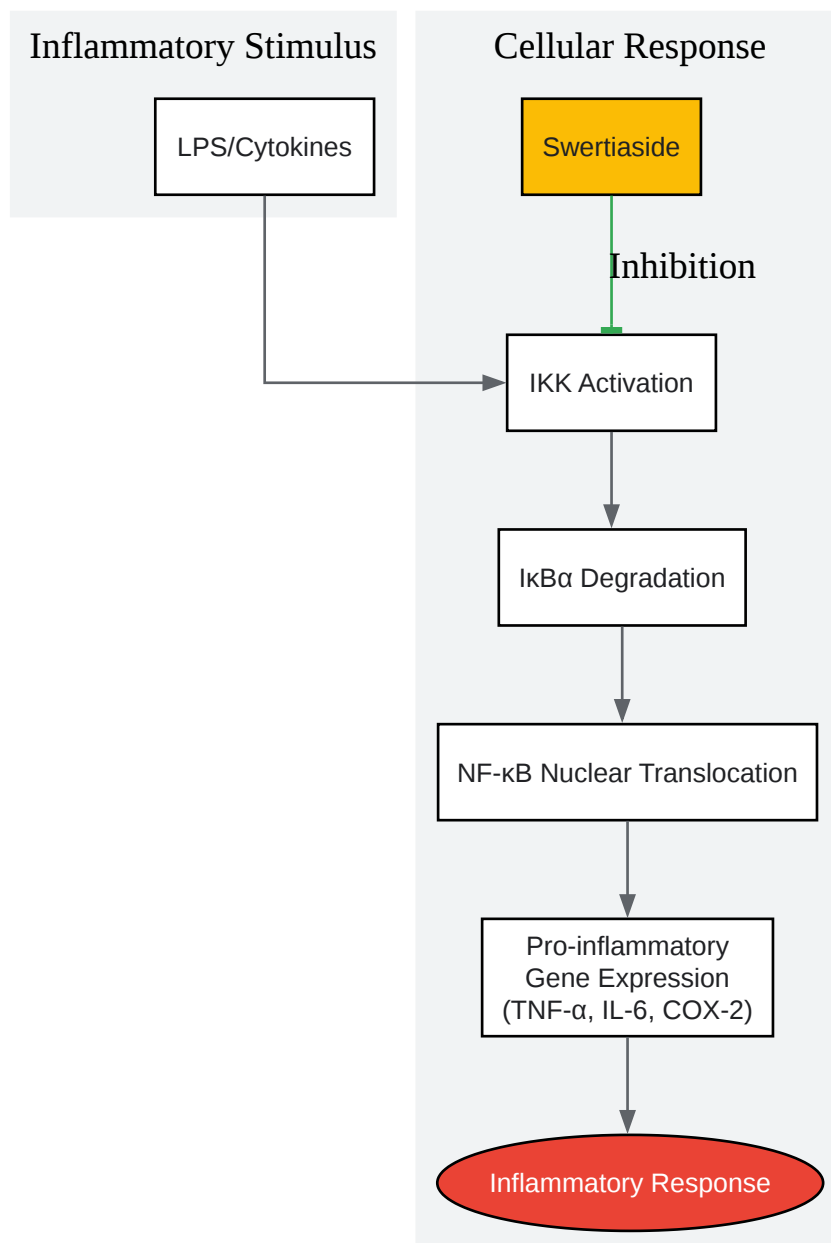
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*Workflow for the isolation and structural elucidation of **Swertiaside**.*

Putative Anti-inflammatory Signaling Pathway of Swertiaside

While the specific signaling pathways of **Swertiaside** are still under investigation, related compounds from Swertia species have been shown to exhibit anti-inflammatory effects, often

through the modulation of the NF- κ B pathway. The following diagram illustrates a plausible mechanism.



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*Hypothesized anti-inflammatory mechanism of **Swertiaside** via NF- κ B pathway inhibition.*

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